2-Amino-2-cyclohex-3-en-1-ylethanol
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Overview
Description
2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound that belongs to the class of amino alcohols. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Scientific Research Applications
2-Amino-2-cyclohex-3-en-1-ylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohex-3-en-1-ylethanol typically involves the reaction of cyclohex-3-en-1-one with ethylene oxide in the presence of ammonia. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the reaction and improve the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or platinum can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclohex-3-en-1-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The amino group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-3-en-1-one derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amino alcohols.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclohex-3-en-1-ylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-cyclohexanol
- 2-Amino-2-cyclohex-3-en-1-ylmethanol
- 2-Amino-2-cyclohex-3-en-1-ylpropanol
Uniqueness
2-Amino-2-cyclohex-3-en-1-ylethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohex-3-en-1-yl group provides a unique scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-2-cyclohex-3-en-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQQOSWTPGIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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